molecular formula C14H9NO3 B14375870 2-(4-Methylphenyl)furo[3,4-b]pyridine-5,7-dione CAS No. 90376-79-7

2-(4-Methylphenyl)furo[3,4-b]pyridine-5,7-dione

Cat. No.: B14375870
CAS No.: 90376-79-7
M. Wt: 239.23 g/mol
InChI Key: DRCVADZLPJTAQT-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)furo[3,4-b]pyridine-5,7-dione is a heterocyclic compound that belongs to the family of furo[3,4-b]pyridines. This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a 4-methylphenyl group attached to the furan ring.

Preparation Methods

The synthesis of 2-(4-Methylphenyl)furo[3,4-b]pyridine-5,7-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,3-pyridinedicarboxylic anhydride with 4-methylphenyl-substituted furan derivatives in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as acetic acid or dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)furo[3,4-b]pyridine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

90376-79-7

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

2-(4-methylphenyl)furo[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C14H9NO3/c1-8-2-4-9(5-3-8)11-7-6-10-12(15-11)14(17)18-13(10)16/h2-7H,1H3

InChI Key

DRCVADZLPJTAQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=O)OC3=O

Origin of Product

United States

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